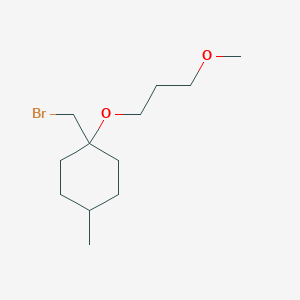
1-(Bromomethyl)-1-(3-methoxypropoxy)-4-methylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Bromomethyl)-1-(3-methoxypropoxy)-4-methylcyclohexane is an organic compound that belongs to the class of cyclohexane derivatives. This compound features a bromomethyl group, a methoxypropoxy group, and a methyl group attached to a cyclohexane ring. Such compounds are often of interest in organic synthesis and various industrial applications due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(3-methoxypropoxy)-4-methylcyclohexane typically involves multiple steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or other aromatic compounds.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Bromomethylation: The bromomethyl group can be introduced by reacting the cyclohexane derivative with bromomethane in the presence of a base.
Methoxypropoxylation: The methoxypropoxy group can be introduced through a nucleophilic substitution reaction using 3-methoxypropyl chloride and a suitable base.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
1-(Bromomethyl)-1-(3-methoxypropoxy)-4-methylcyclohexane can undergo various types of chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxypropoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products depend on the nucleophile used, such as alcohols, amines, or ethers.
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Methylated derivatives.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biological pathways and enzyme interactions.
Medicine: May serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials.
作用机制
The mechanism of action of 1-(Bromomethyl)-1-(3-methoxypropoxy)-4-methylcyclohexane depends on its specific application:
Chemical Reactions: Acts as a substrate in nucleophilic substitution, oxidation, and reduction reactions.
Biological Systems: May interact with enzymes or receptors, influencing biological pathways.
相似化合物的比较
Similar Compounds
1-(Bromomethyl)-4-methylcyclohexane: Lacks the methoxypropoxy group, leading to different reactivity and applications.
1-(Chloromethyl)-1-(3-methoxypropoxy)-4-methylcyclohexane: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and chemical properties.
属性
分子式 |
C12H23BrO2 |
|---|---|
分子量 |
279.21 g/mol |
IUPAC 名称 |
1-(bromomethyl)-1-(3-methoxypropoxy)-4-methylcyclohexane |
InChI |
InChI=1S/C12H23BrO2/c1-11-4-6-12(10-13,7-5-11)15-9-3-8-14-2/h11H,3-10H2,1-2H3 |
InChI 键 |
YLXUDJQJIXLUFH-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1)(CBr)OCCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















